Fondaparinux sodium impurity 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fondaparinux sodium impurity 1 is a compound related to fondaparinux sodium, a synthetic anticoagulant used to prevent and treat venous thromboembolic events such as deep vein thrombosis and pulmonary embolism . This compound is an impurity that can be found in the production of fondaparinux sodium and is used as a reference substance in quality control and research .
准备方法
The preparation of fondaparinux sodium impurity 1 involves several steps. One method includes subjecting a compound represented by a specific formula to reduction hydrogenation, followed by a reaction with sulfur trioxide. The product is then purified using preparative chromatography, and the impurity is collected and desalted using D254 resin . This method ensures the impurity is isolated and can be used for quality research on fondaparinux sodium raw materials .
化学反应分析
Fondaparinux sodium impurity 1 undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Reactions with sulfur trioxide lead to the formation of sulfonated products.
Purification: Preparative chromatography is used to isolate the impurity.
Common reagents used in these reactions include hydrogen gas for reduction and sulfur trioxide for sulfonation . The major products formed from these reactions are sulfonated derivatives of the original compound .
科学研究应用
Fondaparinux sodium impurity 1 is primarily used in scientific research for quality control and analytical purposes. It serves as a reference substance to ensure the purity and consistency of fondaparinux sodium in pharmaceutical preparations . Additionally, it is used in studies to understand the pharmacokinetics and pharmacodynamics of fondaparinux sodium, as well as its interactions with other compounds .
作用机制
The mechanism of action of fondaparinux sodium impurity 1 is closely related to that of fondaparinux sodium. Fondaparinux sodium works by selectively binding to antithrombin III, which then inhibits factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of thrombin and subsequent blood clot formation . While the impurity itself may not have a direct therapeutic effect, its presence and behavior can influence the overall activity and stability of the pharmaceutical product .
相似化合物的比较
Fondaparinux sodium impurity 1 can be compared to other impurities and related compounds in the production of anticoagulants. Similar compounds include:
Low Molecular Weight Heparins (LMWH): These are derived from heparin and have a more predictable pharmacokinetic profile.
Synthetic Heparin Derivatives: These include other synthetic pentasaccharides designed to mimic the activity of heparin.
This compound is unique in its synthetic origin and specific use in quality control and research, distinguishing it from naturally derived anticoagulants and their impurities .
属性
分子式 |
C13H21NO19S3 |
---|---|
分子量 |
591.5 g/mol |
IUPAC 名称 |
4-hydroxy-2-[4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO19S3/c1-28-12-7(14-34(19,20)21)8(16)10(6(31-12)3-29-35(22,23)24)32-13-9(33-36(25,26)27)4(15)2-5(30-13)11(17)18/h2,4,6-10,12-16H,3H2,1H3,(H,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27) |
InChI 键 |
HPUMYNPDVQFLGD-UHFFFAOYSA-N |
规范 SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C=C(O2)C(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。